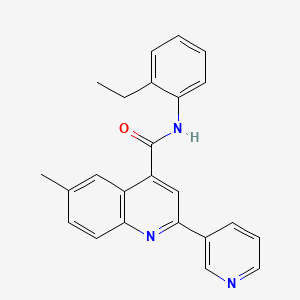![molecular formula C22H29N3O2 B4538517 N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4538517.png)
N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as BPU, is a chemical compound that has gained significant attention in the field of scientific research. BPU is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea disrupts these cellular processes, leading to anti-proliferative and pro-apoptotic effects.
Biochemical and physiological effects:
N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, as CK2 has been implicated in the hyperphosphorylation of tau protein, a hallmark of the disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is its potency as a CK2 inhibitor. N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to be more potent than other CK2 inhibitors, such as TBB and DMAT. However, one limitation of N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have off-target effects on other kinases, which can complicate its use in certain experiments.
Future Directions
Future research on N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea could focus on its potential use in combination with other anti-cancer agents to enhance its anti-proliferative and pro-apoptotic effects. Additionally, further studies could explore the potential use of N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, future research could focus on the development of more potent and selective CK2 inhibitors based on the structure of N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea.
Scientific Research Applications
N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-proliferative effects on various cancer cells, including breast, prostate, and colon cancer cells. N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. Additionally, N-(4-butylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been studied for its potential use in the treatment of Alzheimer's disease, as CK2 has been implicated in the pathogenesis of the disease.
properties
IUPAC Name |
1-(4-butylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-2-3-4-18-5-9-20(10-6-18)23-22(26)24-21-11-7-19(8-12-21)17-25-13-15-27-16-14-25/h5-12H,2-4,13-17H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHFRCMAVMTPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538436.png)
![3-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4538451.png)
![2-{5-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B4538453.png)
![N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4538458.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4538465.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4538473.png)
![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)
![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B4538486.png)

![methyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538493.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538513.png)
![1-methyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4538522.png)